molecular formula C13H9ClF3N B2480463 2-Benzyl-3-chloro-5-(trifluoromethyl)pyridine CAS No. 338419-96-8

2-Benzyl-3-chloro-5-(trifluoromethyl)pyridine

Cat. No.: B2480463
CAS No.: 338419-96-8
M. Wt: 271.67
InChI Key: SKHCNGRAICVZOO-UHFFFAOYSA-N
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Description

2-Benzyl-3-chloro-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. These compounds are known for their unique chemical properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making these compounds valuable in drug design and other applications.

Preparation Methods

The synthesis of 2-Benzyl-3-chloro-5-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with benzyl chloride under suitable conditions. The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial production methods often involve the use of vapor-phase chlorination and fluorination reactions at high temperatures, typically above 300°C, using transition metal-based catalysts such as iron fluoride . This method allows for the efficient production of the compound in good yields.

Chemical Reactions Analysis

2-Benzyl-3-chloro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-Benzyl-3-chloro-5-(trifluoromethyl)pyridine can be compared with other trifluoromethyl-substituted pyridines, such as:

The uniqueness of this compound lies in its combination of the trifluoromethyl group and the benzyl group, which together enhance its chemical stability, lipophilicity, and potential biological activity.

Properties

IUPAC Name

2-benzyl-3-chloro-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N/c14-11-7-10(13(15,16)17)8-18-12(11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHCNGRAICVZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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